(4-Methylthiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Description
(4-Methylthiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18N6O2S and its molecular weight is 370.43. The purity is usually 95%.
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Biological Activity
The compound (4-Methylthiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antitumor, and other pharmacological activities, supported by relevant data and case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into three key components:
- Thiazole Ring : The 4-methylthiazole moiety contributes to the compound's biological activity.
- Oxadiazole Ring : The 1,2,4-oxadiazole unit is known for its diverse pharmacological properties.
- Piperidine Linkage : The piperidine ring enhances the compound's interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. In particular:
- Minimum Inhibitory Concentration (MIC) values for compounds similar to our target compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, some derivatives displayed MIC values as low as 0.22 μg/mL against pathogenic isolates .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
Oxadiazole Derivative A | 0.22 | S. aureus |
Oxadiazole Derivative B | 0.25 | E. coli |
Antitumor Activity
The compound's structural components suggest potential antitumor activity:
- Studies have shown that related oxadiazole derivatives inhibit cellular proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The presence of the thiazole and piperidine rings may enhance interaction with target proteins involved in cancer progression.
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial in cellular metabolism .
- DNA Interaction : Some derivatives exhibit the ability to intercalate with DNA, disrupting replication and transcription processes .
Study 1: Antimicrobial Evaluation
A study evaluated various oxadiazole derivatives for their antimicrobial efficacy against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain modifications to the oxadiazole ring significantly enhanced potency, with some compounds achieving MIC values below 4 µM .
Study 2: Antitumor Activity Assessment
In vitro studies on cancer cell lines demonstrated that certain derivatives of the target compound inhibited cell growth effectively. The most active compounds induced apoptosis in a dose-dependent manner, suggesting potential for development as anticancer agents .
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-11-15(26-10-20-11)17(24)23-6-2-3-12(9-23)7-14-21-16(22-25-14)13-8-18-4-5-19-13/h4-5,8,10,12H,2-3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRBZHKSLXABGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.